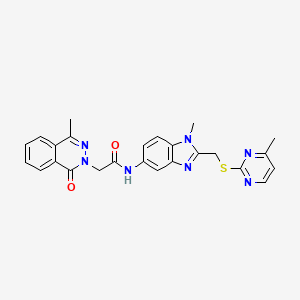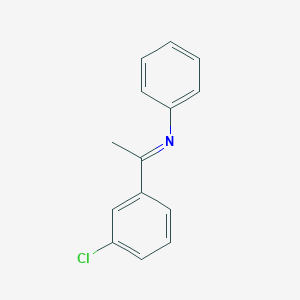![molecular formula C17H13F2N3O2S B12638297 3-{[3-(3,5-difluorobenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B12638297.png)
3-{[3-(3,5-difluorobenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[3-(3,5-difluorobenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid is a complex organic compound that features a triazole ring, a benzoic acid moiety, and a difluorobenzyl group
準備方法
合成ルートと反応条件
3-{[3-(3,5-ジフルオロベンジル)-5-スルファニル-4H-1,2,4-トリアゾール-4-イル]メチル}安息香酸の合成は、通常、複数のステップを伴います。
トリアゾール環の形成: これは、ヒドラジン誘導体と二硫化炭素を塩基性条件下で反応させる環化反応によって達成できます。
ジフルオロベンジル基の導入: このステップは、炭酸カリウムなどの塩基の存在下、トリアゾール環を3,5-ジフルオロベンジルブロミドでアルキル化することを伴います。
安息香酸部分の結合: 最後のステップは、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング試薬とDMAP(4-ジメチルアミノピリジン)などの触媒を使用して、トリアゾール中間体を安息香酸誘導体とカップリングすることを伴います。
工業生産方法
この化合物の工業生産は、コストと環境への影響を最小限に抑えながら、収率と純度を最大限に高めるために、上記の合成ルートを最適化する必要があるでしょう。これには、連続フローリアクターの使用やグリーンケミストリーの原則が含まれる場合があります。
化学反応の分析
反応の種類
酸化: トリアゾール環ののスルファニル基は、酸化されてスルホキシドまたはスルホンを形成することができます。
還元: カルボン酸基は、水素化リチウムアルミニウムなどの還元剤を使用してアルコールに還元することができます。
置換: ジフルオロベンジル基は、特にフッ素の位置で求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)を酸化反応に使用できます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)は一般的な還元剤です。
置換: アミンやチオールなどの求核剤を、多くの場合塩基性条件下で置換反応に使用できます。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: アルコール誘導体。
置換: 使用される求核剤に応じて、さまざまな置換誘導体。
4. 科学研究への応用
3-{[3-(3,5-ジフルオロベンジル)-5-スルファニル-4H-1,2,4-トリアゾール-4-イル]メチル}安息香酸は、いくつかの用途があります。
医薬品化学: これは、特に疾患経路に関与する酵素や受容体を標的とする新しい医薬品の開発のための足場として使用できます。
材料科学: この化合物の独自の構造は、特定の電子または光学的特性を持つ新しい材料の開発のための候補になります。
有機合成: これは、より複雑な分子の合成の中間体として役立ち、さまざまな合成ルートのための汎用性の高いビルディングブロックを提供します。
科学的研究の応用
3-{[3-(3,5-difluorobenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid has several applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic routes.
作用機序
3-{[3-(3,5-ジフルオロベンジル)-5-スルファニル-4H-1,2,4-トリアゾール-4-イル]メチル}安息香酸の作用機序は、その用途によって異なります。医薬品化学では、特定の酵素または受容体に結合することにより、その活性を調節する可能性があります。ジフルオロベンジル基は、疎水性相互作用を通じて結合親和性を高めることができ、トリアゾール環は水素結合または金属イオンとの配位に関与することができます。
6. 類似化合物の比較
類似化合物
- 3-{[3-(3,5-ジクロロベンジル)-5-スルファニル-4H-1,2,4-トリアゾール-4-イル]メチル}安息香酸
- 3-{[3-(3,5-ジメチルベンジル)-5-スルファニル-4H-1,2,4-トリアゾール-4-イル]メチル}安息香酸
独自性
3-{[3-(3,5-ジフルオロベンジル)-5-スルファニル-4H-1,2,4-トリアゾール-4-イル]メチル}安息香酸のジフルオロベンジル基の存在は、それを類似の化合物と区別します。フッ素原子は、化合物の電子特性、反応性、および結合相互作用に大きな影響を与える可能性があり、さまざまな用途にとってユニークで貴重な化合物になります。
類似化合物との比較
Similar Compounds
- 3-{[3-(3,5-dichlorobenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid
- 3-{[3-(3,5-dimethylbenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid
Uniqueness
The presence of the difluorobenzyl group in 3-{[3-(3,5-difluorobenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid distinguishes it from similar compounds. The fluorine atoms can significantly influence the compound’s electronic properties, reactivity, and binding interactions, making it a unique and valuable compound for various applications.
特性
分子式 |
C17H13F2N3O2S |
|---|---|
分子量 |
361.4 g/mol |
IUPAC名 |
3-[[3-[(3,5-difluorophenyl)methyl]-5-sulfanylidene-1H-1,2,4-triazol-4-yl]methyl]benzoic acid |
InChI |
InChI=1S/C17H13F2N3O2S/c18-13-5-11(6-14(19)8-13)7-15-20-21-17(25)22(15)9-10-2-1-3-12(4-10)16(23)24/h1-6,8H,7,9H2,(H,21,25)(H,23,24) |
InChIキー |
RAKZCYOADMTYAJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C(=NNC2=S)CC3=CC(=CC(=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-(4'-Methyl[1,1'-biphenyl]-4-yl)decyl selenocyanate](/img/structure/B12638220.png)
![17-Hydroxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-one](/img/structure/B12638226.png)

![2-[2-(4-tert-Butyl-2,6-dimethyl-phenylsulfanyl)-ethyl]-1-[2-(4-nitro-phenyl)-2-oxo-ethyl]-pyridinium](/img/structure/B12638239.png)
![Methyl 8-chloro-4-[3-(methoxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12638242.png)

![Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate](/img/structure/B12638263.png)


![1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene](/img/structure/B12638280.png)

![5-[4-(4-Butylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene](/img/structure/B12638289.png)


